REACTION_CXSMILES
|
[CH2:1]([C:3]1[C:4]([O:11][CH3:12])=[CH:5][C:6]([CH2:9][OH:10])=[N:7][CH:8]=1)[CH3:2].C(Cl)(Cl)Cl>ClCCl.[O-2].[O-2].[Mn+4]>[CH2:1]([C:3]1[C:4]([O:11][CH3:12])=[CH:5][C:6]([CH:9]=[O:10])=[N:7][CH:8]=1)[CH3:2] |f:3.4.5|
|
Name
|
|
Quantity
|
49 mg
|
Type
|
reactant
|
Smiles
|
C(C)C=1C(=CC(=NC1)CO)OC
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0.13 g
|
Type
|
catalyst
|
Smiles
|
[O-2].[O-2].[Mn+4]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0.13 g
|
Type
|
catalyst
|
Smiles
|
[O-2].[O-2].[Mn+4]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 1 hour 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 1 hour 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
the insoluble substance was filtered off
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C=1C(=CC(=NC1)C=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 54 mg | |
YIELD: CALCULATEDPERCENTYIELD | 111.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |